molecular formula C16H27NO4 B2355569 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid CAS No. 2241142-07-2

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2355569
CAS No.: 2241142-07-2
M. Wt: 297.395
InChI Key: WSKHOHYWEYQKLM-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the active piperidine moiety, which can then interact with biological targets. The cyclopentane carboxylic acid moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid: Similar in structure but with a different carboxylic acid moiety.

    2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Features an acetic acid moiety instead of a cyclopentane carboxylic acid.

    1-Boc-4-piperidineacetic acid: Another similar compound with an acetic acid moiety.

Uniqueness

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)cyclopentane-1-carboxylic acid is unique due to its combination of a piperidine ring with a Boc protecting group and a cyclopentane carboxylic acid moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-9-7-11(8-10-17)12-5-4-6-13(12)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHOHYWEYQKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241142-07-2
Record name 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}cyclopentane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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